Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-
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Overview
Description
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is a chemical compound with a complex structure that includes a propanamide backbone substituted with a 2-chloro-3-methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- typically involves the reaction of 2-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(2-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |
InChI Key |
YOXLYTMJZXZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)Cl |
Origin of Product |
United States |
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